Cas no 10159-46-3 (Phosphoric triamide,N,N,N',N',N''-pentamethyl-)

Phosphoric triamide,N,N,N',N',N''-pentamethyl- structure
10159-46-3 structure
Product Name:Phosphoric triamide,N,N,N',N',N''-pentamethyl-
CAS No:10159-46-3
MF:C5H16N3OP
MW:165.173801422119
CID:172855
PubChem ID:66283
Update Time:2025-04-19

Phosphoric triamide,N,N,N',N',N''-pentamethyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphoric triamide,N,N,N',N',N''-pentamethyl-
    • N-[bis(dimethylamino)phosphoryl]methanamine
    • pentamethylphosphoramide
    • ENT 51295
    • Pentamethylphosphoric triamide
    • SCHEMBL6287611
    • JSJBYUNWLNWERF-UHFFFAOYSA-N
    • Ent-51295
    • NSC298104
    • Phosphorictriamide, pentamethyl-
    • 4-04-00-00284 (Beilstein Handbook Reference)
    • DTXSID60144035
    • N,N,N',N',N''-Pentamethylphosphoric triamide #
    • AKOS006277651
    • Phosphoric triamide, pentamethyl-
    • NS00115960
    • NSC-298104
    • NSC 298104
    • AI3-51295
    • 10159-46-3
    • BRN 1761169
    • CCRIS 7899
    • Inchi: 1S/C5H16N3OP/c1-6-10(9,7(2)3)8(4)5/h1-5H3,(H,6,9)
    • InChI Key: JSJBYUNWLNWERF-UHFFFAOYSA-N
    • SMILES: P(NC)(N(C)C)(N(C)C)=O

Computed Properties

  • Exact Mass: 165.10328
  • Monoisotopic Mass: 165.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.6A^2
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.041
  • Boiling Point: 197.6°Cat760mmHg
  • Flash Point: 73.3°C
  • Refractive Index: 1.456
  • PSA: 35.58
  • LogP: 0.82800
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